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Introduction: Navigating the Landscape of Non-Viral
Gene Delivery
The delivery of nucleic acids into cells is a cornerstone of modern molecular biology,

underpinning applications from basic research to advanced therapeutic strategies like gene

therapy. While viral vectors are efficient, concerns regarding their immunogenicity and potential

for insertional mutagenesis have fueled the development of non-viral alternatives. Among

these, cationic polymers have emerged as a highly promising class of synthetic vectors.[1]

These polymers leverage electrostatic interactions to condense negatively charged DNA into

nanoparticles, termed polyplexes, which can be internalized by cells.

Poly(2-(dimethylamino)ethyl methacrylate), or PDMAEMA, is a cationic polymer that has

garnered significant attention for its high transfection efficiency.[1][2][3] Its structure features

tertiary amine groups that are partially protonated at physiological pH, providing a cationic

charge for DNA binding.[4] More importantly, this pH-responsive behavior is central to its

mechanism of action, enabling it to facilitate the escape of genetic cargo from endosomal

compartments—a critical barrier in gene delivery.[2][5] However, like many cationic polymers,

the success of PDMAEMA is a delicate balance between transfection efficacy and cytotoxicity,

which is heavily influenced by its molecular weight and the formulation of the polyplexes.[6][7]

[8]
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This guide provides a comprehensive overview of the principles and methodologies for using

PDMAEMA-based carriers for in vitro gene delivery. We will delve into the mechanistic

underpinnings of PDMAEMA's action, detail the critical parameters for successful transfection,

and provide validated, step-by-step protocols for polyplex formulation, characterization, cell

transfection, and cytotoxicity assessment.

The Core Mechanism: From Polyplex to Protein
Expression
The journey of a gene from the test tube to its expression as a protein within a target cell

involves surmounting several extracellular and intracellular barriers. PDMAEMA is designed to

overcome two of the most significant hurdles: DNA condensation/protection and endosomal

escape.

Polyplex Formation: Compacting the Cargo
The initial and fundamental step is the spontaneous self-assembly of PDMAEMA and plasmid

DNA into a stable nanoparticle. This process is driven by the strong electrostatic attraction

between the positively charged tertiary amine groups on the polymer and the negatively

charged phosphate backbone of the DNA. This condensation compacts the DNA into a

structure typically 100-200 nm in size, which is favorable for cellular uptake.[1][5] This

compaction also serves a vital protective function, shielding the DNA from degradation by

nucleases present in the extracellular environment and within the cell.[9][10]

The "Proton Sponge" Effect: Engineering Endosomal
Escape
After cellular uptake, typically via endocytosis, the polyplex is enclosed within an endosome.

[11][12] The cell's natural response is to acidify this compartment, eventually fusing it with a

lysosome to degrade the contents. This is the primary barrier that PDMAEMA is uniquely

equipped to overcome.

PDMAEMA has an average pKa of approximately 7.5.[2][5] At the neutral pH of the cell exterior

(~7.4), it is sufficiently protonated to bind DNA. However, as the endosome acidifies (dropping

to pH 5-6), the abundant tertiary amine groups on the PDMAEMA backbone act as a "proton

sponge," absorbing a large number of protons.[2][4][13] To maintain charge neutrality, this influx
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of protons triggers a passive influx of chloride ions (Cl⁻) into the endosome.[14] The resulting

accumulation of ions leads to a substantial increase in osmotic pressure, causing the

endosome to swell and ultimately rupture, releasing the polyplex into the cytoplasm before it

can be degraded.[14][15][16][17] This proposed mechanism is a key reason for PDMAEMA's

superior transfection efficiency compared to polymers with higher pKa values that are fully

protonated at physiological pH and thus have a lower buffering capacity.[2]
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Caption: The Proton Sponge Effect mechanism for endosomal escape.
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Critical Parameters for Transfection Success
Optimizing PDMAEMA-mediated transfection requires a systematic approach. The efficiency

and toxicity are not intrinsic to the polymer alone but are a function of its properties and how it

is formulated with the DNA payload.

PDMAEMA Molecular Characteristics
Molecular Weight (MW): This is a dominant factor. Higher MW PDMAEMA (>100 kDa)

generally exhibits higher transfection efficiency.[7] This is attributed to a greater ability to bind

and condense DNA, forming more stable polyplexes.[7] However, this increase in efficiency

comes at the cost of significantly higher cytotoxicity, primarily due to membrane

destabilization.[7] Conversely, low MW polymers (<40 kDa) are less toxic but often fail to

transfect cells effectively.[5][7] Therefore, a balance must be struck, often through empirical

testing.

Polymer Architecture: The shape of the polymer influences its interaction with DNA and cells.

While linear PDMAEMA is common, more complex architectures like star-shaped or

branched (comb) polymers have been developed.[18][19] These architectures can reduce

cytotoxicity while maintaining or even enhancing transfection efficiency by altering the charge

density and flexibility of the carrier.[19]

Polyplex Formulation: The N/P Ratio
The N/P ratio is the most critical formulation parameter to optimize. It represents the molar ratio

of nitrogen atoms (N) in the PDMAEMA tertiary amine groups to the phosphate groups (P) in

the DNA backbone.

Low N/P Ratios (e.g., <1): Insufficient polymer is present to fully condense the DNA. The

resulting polyplexes will have a net negative charge and will be large or aggregated,

preventing effective cellular uptake.

Intermediate N/P Ratios (e.g., 2-5): DNA condensation begins. At the point of charge

neutralization, polyplexes are often large and prone to aggregation.

Optimal N/P Ratios (e.g., 5-20): Sufficient polymer is present to fully condense the DNA into

small, stable nanoparticles with a net positive surface charge (zeta potential).[9] This positive
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charge is crucial for initiating interaction with the negatively charged cell membrane,

facilitating endocytosis. The optimal ratio varies by cell type and PDMAEMA batch and must

be determined experimentally.

High N/P Ratios (e.g., >20): While these ratios ensure small, positively charged particles, the

excess free polymer in the solution can lead to significant cytotoxicity.[9]

Parameter
Effect of Increasing N/P
Ratio

Rationale

DNA Condensation Increases

More cationic charges are

available to neutralize and

compact the anionic DNA

backbone.

Polyplex Size Decreases (to a plateau)

At low ratios, particles

aggregate. Above a certain

threshold, full condensation

results in small, stable

particles.

Zeta Potential Becomes more positive

The net charge shifts from

negative (uncomplexed DNA)

to positive as excess polymer

coats the nanoparticle.[20]

Transfection Efficiency Increases (to an optimum)

A positive charge and small

size are required for efficient

cellular uptake.[9]

Cytotoxicity Increases

Excess, unbound cationic

polymer in solution can disrupt

cell membranes, leading to

toxicity.[9]

Table 1. Impact of the N/P Ratio on Polyplex Properties and Performance.

Experimental Application Protocols
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The following protocols provide a framework for the preparation, characterization, and

application of PDMAEMA/DNA polyplexes for in vitro transfection.

Protocol 1: Preparation and Characterization of
PDMAEMA/DNA Polyplexes
Objective: To formulate PDMAEMA/DNA polyplexes at various N/P ratios and characterize their

physical properties (size, zeta potential) and DNA binding ability.

Materials:

PDMAEMA solution (e.g., 1 mg/mL in sterile nuclease-free water)

Plasmid DNA (pDNA) of high purity (A260/280 ratio of 1.8–2.0), encoding a reporter gene

(e.g., GFP, Luciferase), at a known concentration (e.g., 0.5 mg/mL in nuclease-free water or

TE buffer).

Nuclease-free water or a low-ionic-strength buffer (e.g., 20 mM HEPES, pH 7.4).

Agarose, 6x DNA loading dye, Ethidium Bromide (or a safer alternative like SYBR Safe), and

TAE buffer for gel electrophoresis.

Procedure:

N/P Ratio Calculation:

Assume the molecular weight of a DNA base pair (with phosphate) is ~650 g/mol .

Assume the molecular weight of the DMAEMA monomer is 157.21 g/mol .

The amount of PDMAEMA (in µg) required = (µg of DNA / 650) * N/P Ratio * 157.21

Polyplex Formulation (Example for N/P = 10 with 1 µg DNA):

Causality: This two-step dilution and mixing process prevents immediate aggregation and

ensures the formation of uniform nanoparticles.
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a. In a sterile microcentrifuge tube (Tube A), dilute 1 µg of pDNA into a final volume of 50

µL with buffer (e.g., HEPES). Mix gently by pipetting.

b. Calculate the required mass of PDMAEMA for N/P=10. In a separate sterile tube (Tube

B), dilute this amount of PDMAEMA into a final volume of 50 µL with the same buffer.

c. Add the diluted PDMAEMA solution (Tube B) to the diluted DNA solution (Tube A) all at

once. Do not add DNA to polymer.

d. Immediately vortex the mixture at a medium speed for 10-15 seconds.

e. Incubate the polyplex solution at room temperature for 30 minutes to allow for complex

maturation.

Characterization - Size and Zeta Potential:

Trustworthiness: This step validates that the formulation procedure has resulted in

nanoparticles with the expected physical properties for successful transfection.

a. Analyze the polyplex solution using Dynamic Light Scattering (DLS) to determine the

average hydrodynamic diameter and Polydispersity Index (PDI). Aim for a size of < 200

nm and a PDI < 0.3.

b. Analyze the solution using Electrophoretic Light Scattering (ELS) to determine the Zeta

Potential. Aim for a value between +15 mV and +30 mV for optimal cell interaction.[5]

Characterization - Gel Retardation Assay:

Trustworthiness: This assay visually confirms that the DNA has been successfully

complexed by the polymer.

a. Prepare polyplexes at a range of N/P ratios (e.g., 0, 0.5, 1, 2, 5, 10) using 0.5 µg of

DNA per sample.

b. After the 30-minute incubation, add 6x DNA loading dye to each sample.

c. Load the samples onto a 1% agarose gel containing Ethidium Bromide. Include a lane

with naked DNA as a control.
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d. Run the gel at 80-100 V for 45-60 minutes.

e. Visualize the gel under UV light. The N/P ratio at which the DNA band no longer

migrates from the loading well is the point of complete condensation.[21]

Protocol 2: In Vitro Transfection of Adherent Cells
Objective: To transfect a chosen cell line with PDMAEMA/pDNA polyplexes and assess

reporter gene expression.

Materials:

Adherent cells (e.g., HEK293, HeLa, COS-7) in culture.

Complete culture medium (e.g., DMEM + 10% FBS).

Serum-free medium (e.g., Opti-MEM).

Pre-formed and characterized PDMAEMA/pDNA polyplexes.

Multi-well plates (e.g., 24-well).

Reagents for reporter gene assay (e.g., Luciferase Assay System or a fluorescence

microscope for GFP).

Procedure:

Cell Seeding:

Causality: Cells should be in their logarithmic growth phase and at the correct confluency.

Over-confluent cells transfect poorly, while under-confluent cells may be more sensitive to

toxicity.

a. The day before transfection, seed cells into a 24-well plate such that they will be 70-

80% confluent at the time of transfection (e.g., 5 x 10⁴ cells/well for HEK293).[22]

b. Incubate overnight under standard conditions (37°C, 5% CO₂).

Transfection:
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a. On the day of transfection, gently aspirate the old medium from the cells.

b. Wash the cells once with 0.5 mL of pre-warmed PBS or serum-free medium.

c. Prepare the transfection mixture: Add the 100 µL of pre-formed polyplex solution

(containing 1 µg DNA) to 400 µL of warm serum-free medium. Mix gently.

d. Add the 500 µL of transfection mixture to each well.

e. Incubate the plate for 4-6 hours at 37°C, 5% CO₂. Causality: Serum can interfere with

polyplex-cell interaction; therefore, the initial incubation is performed in serum-free media.

Post-Transfection:

a. After 4-6 hours, remove the transfection medium.

b. Add 0.5 mL of complete culture medium (containing serum).

c. Return the plate to the incubator and culture for an additional 24-48 hours. The optimal

time depends on the reporter gene and cell type.

Analysis of Gene Expression:

a. For GFP: Observe the cells under a fluorescence microscope. Quantify the percentage

of fluorescent cells using flow cytometry for more robust data.

b. For Luciferase: Lyse the cells according to the manufacturer's protocol for your

luciferase assay kit. Measure the luminescence using a luminometer. Normalize the

results to the total protein concentration in the lysate (e.g., via a BCA assay).

Protocol 3: Assessment of Cytotoxicity
Objective: To quantify the impact of the PDMAEMA/DNA polyplexes on cell viability.

Materials:

Cells transfected as described in Protocol 2.

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH assay kit.
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DMSO (for MTT assay).

Plate reader.

Procedure (MTT Assay Example):

Trustworthiness: This assay should be run in parallel with the transfection experiment to

directly correlate viability with transfection efficiency for each N/P ratio.

At the end of the 24-48 hour post-transfection incubation period, add MTT solution to each

well (e.g., 50 µL of a 5 mg/mL stock) and incubate for 3-4 hours at 37°C.

Living cells with active mitochondria will reduce the yellow MTT to a purple formazan

precipitate.

Aspirate the medium and add 200 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate cell viability as a percentage relative to untreated control cells. Viability (%) =

(Absorbance_treated / Absorbance_untreated) * 100.

Integrated Experimental Workflow and
Troubleshooting
A successful gene delivery experiment using PDMAEMA requires a logical flow of operations,

from initial formulation to final analysis.
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Caption: Integrated workflow for PDMAEMA-based in vitro transfection.
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Issue Possible Cause(s) Suggested Solution(s)

Low/No Transfection
N/P ratio is too low (negative

or neutral polyplexes).

Perform a gel retardation

assay. Increase N/P ratio until

DNA is fully condensed.

Polyplexes are too large or

aggregated.

Check formulation procedure

(ensure polymer is added to

DNA, vortex immediately).

Characterize size with DLS.

Cell confluency is too high or

too low.

Optimize cell seeding density.

Ensure cells are 70-80%

confluent and healthy.

Presence of serum during

initial transfection.

Ensure the 4-6 hour incubation

is performed in serum-free

medium.

High Cytotoxicity
N/P ratio is too high (excess

free polymer).

Test a range of lower N/P

ratios. Correlate MTT data with

transfection data to find the

optimal balance.

PDMAEMA molecular weight is

too high.

If possible, test a lower MW

batch of PDMAEMA.

Cells are too sensitive or

unhealthy.

Use a lower passage number

of cells. Reduce the incubation

time with the polyplexes.

High Variability
Inconsistent pipetting or mixing

during formulation.

Use calibrated pipettes.

Standardize the vortexing time

and speed.

Uneven cell seeding.

Ensure a single-cell

suspension before seeding to

avoid clumping.

Table 2. Troubleshooting Guide for PDMAEMA Transfection.
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Conclusion
PDMAEMA stands as a potent and versatile cationic polymer for non-viral gene delivery. Its

efficacy is rooted in its ability to both protect its genetic payload and, critically, to facilitate its

escape from the endosomal pathway via the proton sponge mechanism. However, its

application is not "plug-and-play." Success hinges on a deep understanding of the interplay

between the polymer's molecular characteristics and the formulation parameters, most notably

the N/P ratio. By following systematic protocols for formulation, characterization, and parallel

assessment of both transfection efficiency and cytotoxicity, researchers can harness the power

of PDMAEMA to develop reliable and effective in vitro gene delivery systems for a wide array of

scientific applications.

References
Kavanaugh, T. E., & D'Arcy, R. (2007). Reducible poly(2-dimethylaminoethyl methacrylate):
Synthesis, cytotoxicity, and gene delivery activity. European Journal of Pharmaceutics and
Biopharmaceutics, 68(2), 355-363. [Link]
PubMed. (2007). Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity,
and gene delivery activity. PubMed. [Link]
Park, K. (2003). Polycation gene delivery systems: escape from endosomes to cytosol.
Journal of Pharmacy and Pharmacology, 55(6), 721-734. [Link]
ACS Publications. (2021). The Interplay of Endosomal Escape and RNA Release from
Polymeric Nanoparticles. Langmuir. [Link]
Monash University. (n.d.). Nanoescapology: Progress Towards Understanding the
Endosomal Escape of Polymeric Nanoparticles. Monash University Research Repository.
[Link]
ResearchGate. (2003). Polycation gene delivery systems: Escape from endosomes to
cytosol.
Utrecht University Repository. (n.d.). Effect of size and serum proteins on transfection
efficiency of poly ((2-dimethylamino)ethyl methacrylate)-plasmid nanoparticles. Utrecht
University Repository. [Link]
Loginova, T. P., et al. (2023). Promising Gene Delivery Properties of Polycations Based on 2-
(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether
Methacrylate Copolymers. Polymers, 15(14), 3036. [Link]
Samsonova, O., et al. (2011). Low Molecular Weight pDMAEMA-block-pHEMA Block-
Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery
Agents? Polymers, 3(4), 693-718. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eby, D. M., et al. (2009). Influence of Polycation Molecular Weight on Poly(2-
dimethylaminoethyl methacrylate)-Mediated DNA Delivery In Vitro. Biomacromolecules,
10(9), 2641-2647. [Link]
Zhang, J., et al. (2012). Enhanced gene transfection efficiency of PDMAEMA by
incorporating hydrophobic hyperbranched polymer cores: effect of degree of branching.
Polymer Chemistry, 3(12), 3375-3384. [Link]
Kostova, B., et al. (2017). Influence of DNA Type on the Physicochemical and Biological
Properties of Polyplexes Based on Star Polymers Bearing Different Amino Functionalities.
International Journal of Molecular Sciences, 18(11), 2370. [Link]
Varkouhi, A. K., et al. (2011). Endosomal escape and cytosolic penetration of
macromolecules mediated by synthetic delivery agents. International Journal of
Pharmaceutics, 403(1-2), 1-15. [Link]
van de Wetering, P., et al. (1999). Structure-activity relationships of water-soluble cationic
methacrylate/methacrylamide polymers for nonviral gene delivery.
Semantic Scholar. (2012). Enhanced gene transfection efficiency of PDMAEMA by
incorporating hydrophobic hyperbranched polymer cores: effect of degree of branching.
Semantic Scholar. [Link]
Jiang, X., et al. (2011). Degradable-Brushed pHEMA–pDMAEMA Synthesized via ATRP and
Click Chemistry for Gene Delivery. Macromolecules, 44(18), 7249-7258. [Link]
ResearchGate. (2013). PDMAEMA based gene delivery materials.
Lei, T., et al. (2022). Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-
Dimethylamino) Ethyl Methacrylate) in Plant Cells. Frontiers in Plant Science, 13, 834610.
[Link]
Sunshine, J. C., et al. (2018). Cationic polymers for non-viral gene delivery to human T cells.
Journal of Controlled Release, 273, 120-128. [Link]
ResearchGate. (2017). Variations of the ζ potential with the N/P ratio of polyplexes based on
PDMAEMA star-shaped polymers.
Taylor & Francis Online. (2009). Characterization of complexation of poly (N-
isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cationic
nanogels with salmon sperm DNA.
ResearchGate. (2013). Degradable PDMAEMA as a non-viral gene vector.
Laskar, P., et al. (2019). Hydrophilic Random Cationic Copolymers as Polyplex-Formation
Vectors for DNA. Polymers, 11(11), 1779. [Link]
CNR-IRIS. (2023). Influence of DNA Type on the Physicochemical and Biological Properties
of Polyplexes Based on Star Polymers Bearing Different Am. CNR-IRIS Repository. [Link]
ResearchGate. (2014). PDMAEMA-based cationic copolymers as novel carriers for DNA
delivery into bacteria.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rangelov, S., et al. (2024). Poly(2-(dimethylamino)ethyl methacrylate)-Grafted Amphiphilic
Block Copolymer Micelles Co-Loaded with Quercetin and DNA. Pharmaceutics, 16(6), 754.
[Link]
ResearchGate. (n.d.). Structures of pDMAEMA and pDAMA.
SpringerLink. (2022). In vitro DNA plasmid condensation and transfection through pH-
responsive nanohydrogel. Journal of Nanostructure in Chemistry. [Link]
PubMed. (2016). Efficient Transfection by Using PDMAEMA-Modified SiNWAs as a Platform
for Ca(2+)-Dependent Gene Delivery.
PubMed Central. (2019). Engineering poly- and micelleplexes for nucleic acid delivery – A
reflection on their endosomal escape. Advanced Drug Delivery Reviews. [Link]
ResearchGate. (2012). Reversibly shielded DNA polyplexes based on bioreducible
PDMAEMA-SS-PEG-SS-PDMAEMA triblock copolymers mediate markedly enhanced
nonviral gene transfection.
ResearchGate. (n.d.). Synthetic procedures for DMAEMA-based Nano-stars.
Taylor & Francis. (n.d.). Proton sponge – Knowledge and References. Taylor & Francis
Online. [Link]
PubMed Central. (2010). Modeling the Proton Sponge Hypothesis: Examining Proton
Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale
Modeling. Journal of Drug Delivery. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide
polymers for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Hydrophilic Random Cationic Copolymers as Polyplex-Formation Vectors for DNA - PMC
[pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 18 Tech Support

https://www.benchchem.com/product/b026375?utm_src=pdf-body
https://www.benchchem.com/product/b026375?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/257555476_PDMAEMA_based_gene_delivery_materials
https://pubmed.ncbi.nlm.nih.gov/10411456/
https://pubmed.ncbi.nlm.nih.gov/10411456/
https://www.researchgate.net/figure/Degradable-PDMAEMA-as-a-non-viral-gene-vector_fig2_257555476
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000809/
https://www.mdpi.com/2073-4360/3/2/693
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene
delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

8. Enhanced gene transfection efficiency of PDMAEMA by incorporating hydrophobic
hyperbranched polymer cores: effect of degree of branching - Polymer Chemistry (RSC
Publishing) [pubs.rsc.org]

9. mdpi.com [mdpi.com]

10. tandfonline.com [tandfonline.com]

11. kinampark.com [kinampark.com]

12. researchgate.net [researchgate.net]

13. taylorandfrancis.com [taylorandfrancis.com]

14. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for
Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC
[pmc.ncbi.nlm.nih.gov]

15. pubs.acs.org [pubs.acs.org]

16. researchmgt.monash.edu [researchmgt.monash.edu]

17. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic
delivery agents - PMC [pmc.ncbi.nlm.nih.gov]

18. Influence of DNA Type on the Physicochemical and Biological Properties of Polyplexes
Based on Star Polymers Bearing Different Amino Functionalities - PMC
[pmc.ncbi.nlm.nih.gov]

19. Cationic polymers for non-viral gene delivery to human T cells - PMC
[pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl
Methacrylate) in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

22. In vitro DNA plasmid condensation and transfection through pH-responsive nanohydrogel
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: In Vitro Gene Delivery
Using PDMAEMA-Based Carriers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026375#in-vitro-gene-delivery-using-pdmaema-
based-carriers]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2063492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2063492/
https://pubs.acs.org/doi/abs/10.1021/bm9000124
https://pubs.rsc.org/en/content/articlelanding/2012/py/c2py20487h
https://pubs.rsc.org/en/content/articlelanding/2012/py/c2py20487h
https://pubs.rsc.org/en/content/articlelanding/2012/py/c2py20487h
https://www.mdpi.com/2073-4360/15/14/3036
https://www.tandfonline.com/doi/full/10.2147/ijn.s6585
http://kinampark.com/KPYear/files/2003%20Cho%2C%20Polycation%20gene%20delivery%20systems%3A%20Escape%20from%20endosomes%20to%20cytosol.pdf
https://www.researchgate.net/publication/10677482_Polycation_gene_delivery_systems_Escape_from_endosomes_to_cytosol
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Chemical_engineering/Proton_sponge/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623018/
https://pubs.acs.org/doi/10.1021/acs.langmuir.4c05176
https://researchmgt.monash.edu/ws/files/321891690/106871793_oa.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6561124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6561124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9966362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9966362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9966362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008197/
https://www.researchgate.net/figure/Variations-of-the-z-potential-with-the-N-P-ratio-of-polyplexes-based-on-PDMAEMA_fig3_368497919
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9156642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9156642/
https://www.benchchem.com/product/b026375#in-vitro-gene-delivery-using-pdmaema-based-carriers
https://www.benchchem.com/product/b026375#in-vitro-gene-delivery-using-pdmaema-based-carriers
https://www.benchchem.com/product/b026375#in-vitro-gene-delivery-using-pdmaema-based-carriers
https://www.benchchem.com/product/b026375#in-vitro-gene-delivery-using-pdmaema-based-carriers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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